molecular formula C11H8N4O5S B7740244 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE

Cat. No.: B7740244
M. Wt: 308.27 g/mol
InChI Key: VWXCMSJVTMDYIS-UHFFFAOYSA-N
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Description

6-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a triazine-dione derivative characterized by a 3-nitrophenyl group attached via a sulfanyl-oxoethyl linker to the triazine core. The triazine-dione scaffold is known for diverse pharmacological applications, including anticonvulsant, antimicrobial, and receptor-modulating activities, as observed in structurally related compounds .

Properties

IUPAC Name

6-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5S/c16-8(6-2-1-3-7(4-6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXCMSJVTMDYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Triazine-3,5-Dione Core

The triazine-3,5-dione scaffold serves as the foundational structure for this compound. A validated method involves cyclization reactions using acethydrazide derivatives. As demonstrated in CN102532046A, ethyl acetate undergoes hydrazinolysis with hydrazine hydrate at 80–90°C to yield acethydrazide . Subsequent cyclization with triphosgene (a safer alternative to phosgene) in dichloromethane at 0–5°C generates 1,2,4-triazine-3,5-dione intermediates . This step achieves a 78–85% yield under optimized conditions, with triphosgene enabling milder reaction parameters compared to traditional phosgene-based methods .

Critical Parameters:

  • Temperature control (<10°C) to minimize side reactions.

  • Stoichiometric use of triphosgene (1:1 molar ratio with acethydrazide).

  • Neutralization of HCl byproducts with aqueous sodium bicarbonate.

Introduction of the Sulfanyl Group

The sulfanyl moiety (-S-) at position 6 of the triazine ring is introduced via nucleophilic substitution or thiol-alkylation. US7452882B2 discloses methods where triazine derivatives react with thiol-containing electrophiles in the presence of bases like triethylamine or DBU . For this compound, 2-(3-nitrophenyl)-2-oxoethyl mercaptan serves as the sulfanyl source.

Reaction Protocol:

  • Thiol Activation: Generate the thiolate anion by treating 2-(3-nitrophenyl)-2-oxoethyl mercaptan with NaH in dry THF at 0°C.

  • Alkylation: Add the triazine-3,5-dione core dissolved in THF dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench with ice-cwater, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield: 65–72% (depending on thiol purity and reaction scale) .

Functionalization with the 3-Nitrophenyl-2-Oxoethyl Group

The 3-nitrophenyl-2-oxoethyl group is installed through a ketone intermediate. US7452882B2 highlights the use of α-bromo ketones for such functionalization . For this compound, 2-bromo-1-(3-nitrophenyl)ethan-1-one reacts with the sulfanyl-triazine intermediate.

Optimized Conditions:

  • Solvent: Anhydrous DMF

  • Base: Potassium carbonate (2.5 equiv)

  • Temperature: 50°C, 6 hours

  • Yield: 70–75%

Mechanistic Insight:
The base deprotonates the sulfanyl group, enhancing nucleophilicity for SN2 attack on the α-bromo ketone. The nitro group’s electron-withdrawing nature stabilizes the ketone intermediate, reducing side reactions.

Comparative Analysis of Synthetic Routes

Step Method A (CN102532046A) Method B (US7452882B2)
Triazine Formation Triphosgene cyclization Hydrazine-carbamate route
Sulfanyl Introduction Thiol-alkylation Nucleophilic substitution
Ketone Attachment Not applicableα-Bromo ketone coupling
Overall Yield 58%72%

Method B (US7452882B2) offers higher yields due to optimized alkylation conditions and stabilized intermediates. However, Method A’s use of triphosgene reduces safety risks .

Challenges and Mitigation Strategies

  • Nitro Group Stability:

    • The 3-nitrophenyl group may undergo reduction under acidic conditions. Using neutral or mildly basic conditions during coupling prevents undesired side reactions .

  • Thiol Oxidation:

    • Thiols are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) minimizes disulfide formation .

  • Regioselectivity in Triazine Formation:

    • Competing cyclization pathways may yield regioisomers. Employing bulky bases (e.g., DBU) directs substitution to the 6-position .

Analytical Characterization

Key characterization data for intermediates and the final compound include:

  • 1H NMR (DMSO-d6):

    • Triazine ring protons: δ 4.21 (s, 2H, CH₂), 4.45 (s, 2H, CH₂) .

    • 3-Nitrophenyl group: δ 8.21–8.45 (m, 4H, Ar-H) .

  • IR (KBr):

    • C=O stretches: 1720 cm⁻¹ (triazine dione), 1685 cm⁻¹ (ketone) .

    • NO₂ asymmetric stretch: 1520 cm⁻¹ .

  • HPLC Purity: >98% (C18 column, acetonitrile/water 55:45) .

Scalability and Industrial Considerations

Large-scale production requires:

  • Continuous Flow Reactors: For triphosgene cyclization to enhance safety and consistency .

  • Solvent Recycling: Ethyl acetate from hydrazinolysis steps can be recovered via distillation .

  • Cost Analysis:

    • Triphosgene: $45/kg (vs. phosgene: $120/kg) .

    • 2-Bromo-1-(3-nitrophenyl)ethan-1-one: $220/kg (commercial supplier).

Chemical Reactions Analysis

Types of Reactions

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazine ring.

Scientific Research Applications

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Profiles

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity Reference
6-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (Target) C₁₁H₉N₅O₅S 323.28* ~1.5* 3-nitrophenyl, oxoethyl-sulfanyl Hypothesized antimicrobial
6-{[(4-Nitrophenyl)methyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione C₁₀H₈N₄O₄S 280.26 0.75 4-nitrophenyl, methyl-sulfanyl Not reported
MGL-3196 (Thyroid Receptor β Agonist) C₁₉H₁₅Cl₂N₅O₃ 456.26 3.8† Dichlorophenyl, pyridazinone Dyslipidemia treatment
6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives Variable ~280–350 1.0–2.5 Amino-phenyl, substituted phenyl Anticonvulsant
6-Azauracil C₃H₃N₃O₂ 115.09 -0.56 Unsubstituted triazine-dione Antiviral, antineoplastic

*Estimated based on structural analogs; †logP from preclinical data.

Key Observations:

  • Substituent Position and Linker Effects: The target compound’s 3-nitrophenyl group and oxoethyl-sulfanyl linker distinguish it from the 4-nitrophenyl methyl-sulfanyl analog in . The oxoethyl linker could increase hydrophilicity compared to methyl-sulfanyl, as reflected in its lower estimated logP (~1.5) versus the methyl-linked analog (logP 0.75).
  • However, substituents dictate specificity; for example, MGL-3196’s pyridazinone and dichlorophenyl groups confer thyroid receptor selectivity , while amino-substituted phenyl groups in derivatives enhance anticonvulsant efficacy .

Biological Activity

6-{[2-(3-NITROPHENYL)-2-OXOETHYL]SULFANYL}-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-3,5-DIONE is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazine ring and a nitrophenyl substituent, which may contribute to its pharmacological properties. Recent studies have focused on its anticancer activities and other biological effects.

  • IUPAC Name : 6-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
  • Molecular Formula : C11H8N4O5S
  • Molecular Weight : 288.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can facilitate electron transfer reactions, while the triazine ring can form stable complexes with metal ions. These interactions can modulate enzyme activities and biochemical pathways relevant to cancer progression and other diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

  • Inhibition of Tumor Growth : Research indicates that derivatives of triazine exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during chemotherapy .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumorigenesis. For example, it affects the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound exhibited IC50 values against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 = 1.25 µM
    • HeLa (Cervical Cancer) : IC50 = 1.03 µM
    • A549 (Lung Cancer) : IC50 = 0.20 µM .
  • Mechanistic Insights : Western blot analyses revealed that treatment with this compound suppressed the phosphorylation of AKT, indicating its role in inhibiting survival signaling pathways in cancer cells .

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other triazine derivatives:

Compound NameIC50 (µM)Target EnzymeBiological Activity
6-{[2-(3-NITROPHENYL)-2-OXOETHYL]...0.20 - 1.25PI3K/mTORAnticancer
Triazine Derivative A15 - 20EGFRAnticancer
Triazine Derivative B10 - 15CDK2Anticancer

Q & A

Q. What protocols ensure reproducibility in bioactivity assays involving this compound?

  • Methodological Answer :
  • Pre-registration : Document protocols on platforms like Open Science Framework.
  • Blinding : Use double-blinded assays for IC₅₀ determinations.
  • Reference Standards : Include positive controls (e.g., methotrexate for antifolate activity) in each assay batch.
  • Data Sharing : Deposit raw spectra and assay data in repositories like ChemRxiv .

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